4,5-DIMETHOXY-2-(4-METHOXYBENZENESULFONAMIDO)BENZOIC ACID
Overview
Description
4,5-DIMETHOXY-2-(4-METHOXYBENZENESULFONAMIDO)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of methoxy groups and a benzenesulfonamido moiety attached to a benzoic acid core. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
The synthesis of 4,5-DIMETHOXY-2-(4-METHOXYBENZENESULFONAMIDO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of the sulfonamido group.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4,5-DIMETHOXY-2-(4-METHOXYBENZENESULFONAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.
Reduction: Reduction of the sulfonamido group to a sulfonic acid group.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-(4-METHOXYBENZENESULFONAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The methoxy and sulfonamido groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
2,4-Dimethoxybenzoic acid: Lacks the sulfonamido group, making it less reactive in certain biological contexts.
4,5-Dimethoxy-2-nitrobenzoic acid: Contains a nitro group instead of a sulfonamido group, leading to different reactivity and applications.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring, each with unique properties and applications.
4,5-DIMETHOXY-2-(4-METHOXYBENZENESULFONAMIDO)BENZOIC ACID stands out due to its combination of methoxy and sulfonamido groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-[(4-methoxyphenyl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-10-4-6-11(7-5-10)25(20,21)17-13-9-15(24-3)14(23-2)8-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVNCQUZDOKIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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